

Unveiling the Chemical Landscape of CRCD2: A Novel NT5C2 Inhibitor

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Compound of Interest

Compound Name: CRCD2

Cat. No.: B14756530

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This technical guide provides an in-depth exploration of the chemical structure, mechanism of action, and experimental evaluation of **CRCD2**, a first-in-class small-molecule inhibitor of the cytosolic 5'-nucleotidase II (NT5C2). Activating mutations in the NT5C2 gene are a significant driver of resistance to 6-mercaptopurine (6-MP), a crucial component of maintenance therapy for acute lymphoblastic leukemia (ALL).^{[1][2]} **CRCD2** has emerged as a promising therapeutic agent capable of reversing this resistance, showing efficacy against both wild-type and prevalent relapse-associated mutant forms of NT5C2 in vitro and in vivo.^{[1][2][3]}

Chemical Structure of CRCD2

The precise chemical structure of **CRCD2** is a cornerstone of its inhibitory activity. The two-dimensional representation of the **CRCD2** compound is illustrated below.

(Image of the chemical structure of **CRCD2** would be inserted here if available in the search results. The search results confirm a chemical structure is available in the source document, but do not display it.)

Quantitative Analysis of CRCD2 Activity

The inhibitory and binding properties of **CRCD2** against its target, NT5C2, have been quantitatively characterized through various biochemical and biophysical assays. The following tables summarize the key quantitative data.

In Vitro Inhibitory Activity

Target	Assay	Parameter	Value	Reference
Wild-type NT5C2	Malachite Green Assay	Inhibitory Capacity	Low micromolar	[1]
R367Q mutant NT5C2	Malachite Green Assay	Inhibitory Capacity	Low micromolar	[1]
K359Q mutant NT5C2	Malachite Green Assay	Inhibitory Capacity	Significant reduction in nucleotidase activity (lower potency than WT and R367Q)	[1]

Binding Affinity

Target	Assay	Parameter	Value	Reference
NT5C2 D52N R367Q recombinant protein	Surface Plasmon Resonance	Equilibrium dissociation constant (Kd)	70.9 $\mu\text{mol/L}$	[1]

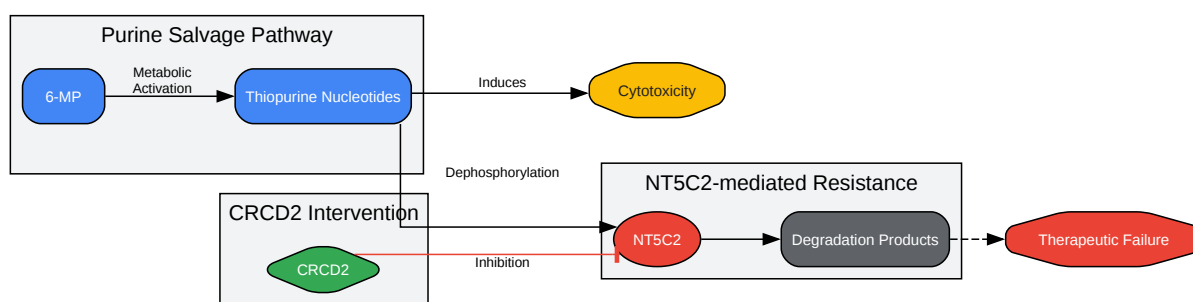
In Vivo Pharmacokinetics

Animal Model	Parameter	Value	Reference
Female C57/BL6 mice	Half-life	3.2 hours	[1]

Mechanism of Action: An Uncompetitive Inhibitor

Biochemical studies have elucidated that **CRCD2** functions as an uncompetitive inhibitor of NT5C2.[1] This mode of action signifies that **CRCD2** binds to the enzyme-substrate complex, with its inhibitory effects becoming more pronounced in the presence of the substrate, inosine monophosphate (IMP).[1] Michaelis-Menten kinetic analysis revealed a reduction in both the maximum reaction velocity (V_{max}) and the Michaelis constant (K_m) in the presence of **CRCD2**, which is characteristic of uncompetitive inhibition.[1]

The following diagram illustrates the signaling pathway of 6-mercaptopurine metabolism and the role of NT5C2 and its inhibitor, **CRCD2**.



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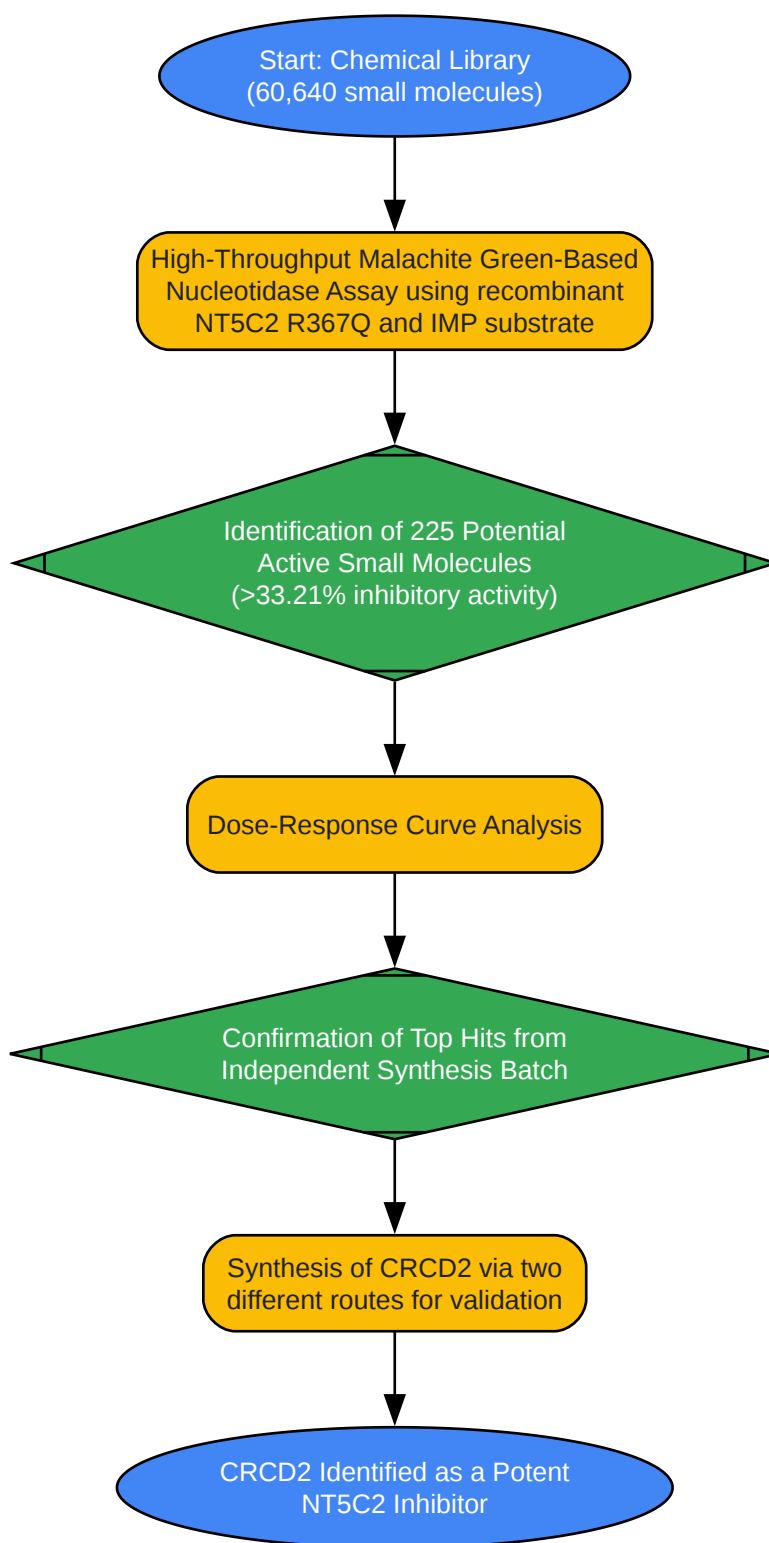
Mechanism of 6-MP and **CRCD2** action.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. The following sections outline the key experimental protocols used in the investigation of **CRCD2**.

High-Throughput Screening for NT5C2 Inhibitors

The discovery of **CRCD2** was the result of a high-throughput screening campaign designed to identify small-molecule inhibitors of NT5C2.



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